Cas no 522624-48-2 (4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid)
522624-48-2 structure
Product Name:4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
N.o CAS:522624-48-2
MF:C16H14ClNO4S
MW:351.804662227631
CID:3104784
PubChem ID:2363804
Update Time:2025-05-20
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-(Allyl-phenyl-sulfamoyl)-4-chloro-benzoic acid
- 4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
- AKOS000114875
- 522624-48-2
- 4-chloro-3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
- EN300-00630
- SR-01000034751-1
- Z45577903
- 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoicacid
- 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
- CS-0345277
- 3-(n-Allyl-n-phenylsulfamoyl)-4-chlorobenzoic acid
- SR-01000034751
-
- Inchi: 1S/C16H14ClNO4S/c1-2-10-18(13-6-4-3-5-7-13)23(21,22)15-11-12(16(19)20)8-9-14(15)17/h2-9,11H,1,10H2,(H,19,20)
- Chave InChI: HBIVUBPDBUIOGK-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)O)C=C1S(N(C1C=CC=CC=1)CC=C)(=O)=O
Propriedades Computadas
- Massa Exacta: 351.0332068Da
- Massa monoisotópica: 351.0332068Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 6
- Complexidade: 525
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.4
- Superfície polar topológica: 83.1Ų
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-00630-0.05g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.05g |
$64.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.1g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.1g |
$66.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.25g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.25g |
$92.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.5g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.5g |
$175.0 | 2023-06-30 | |
| Enamine | EN300-00630-1.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 1.0g |
$256.0 | 2023-06-30 | |
| Enamine | EN300-00630-2.5g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 2.5g |
$503.0 | 2023-06-30 | |
| Enamine | EN300-00630-5.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 5.0g |
$743.0 | 2023-06-30 | |
| Enamine | EN300-00630-10.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 10.0g |
$1101.0 | 2023-06-30 | |
| 1PlusChem | 1P019H4R-50mg |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 50mg |
$111.00 | 2024-04-30 | |
| 1PlusChem | 1P019H4R-100mg |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 100mg |
$140.00 | 2024-04-30 |
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Literatura Relacionada
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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